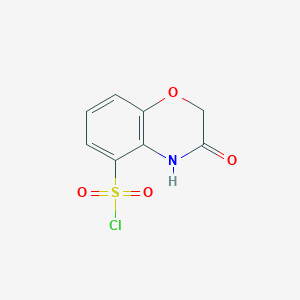

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride

Description

Properties

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(11)4-14-5/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYAGUXUOGGNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049652-25-6 | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₈H₆ClNO₄S

- Molecular Weight : 247.66 g/mol

- CAS Number : 31794-45-3

Biological Activities

The biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have been extensively studied. This compound exhibits a range of pharmacological effects including:

-

Antimicrobial Activity :

- Studies indicate that derivatives of benzoxazines possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, a series of synthesized compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml against tested microorganisms .

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neuropharmacological Effects :

The mechanisms through which 3-oxo-3,4-dihydro-2H-1,4-benzoxazine exerts its biological effects are multifaceted:

- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory processes and cancer progression.

Case Studies

Several case studies illustrate the efficacy of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives:

- Antimicrobial Efficacy :

- Cancer Cell Line Studies :

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

The sulfonyl chloride group in 3-oxo-3,4-dihydro-2H-1,4-benzoxazine enhances its electrophilic character, making it suitable for various pharmaceutical applications:

Synthesis of Bioactive Molecules

This compound serves as an important building block for synthesizing bioactive molecules. For example, it can be used to create derivatives that exhibit anti-inflammatory and antimicrobial properties. Research has shown that modifications to the benzoxazine structure can yield compounds with enhanced biological activity.

Anticancer Agents

Recent studies have investigated the potential of benzoxazine derivatives as anticancer agents. The incorporation of the sulfonyl chloride group allows for further functionalization, leading to compounds that can inhibit cancer cell proliferation.

Agrochemical Applications

The reactivity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride also extends to agrochemicals:

Pesticide Development

Research indicates that this compound can be utilized in the synthesis of novel pesticides. Its ability to react with various nucleophiles facilitates the creation of compounds that can target specific pests while minimizing environmental impact.

Herbicide Formulations

The compound's structural features allow for the design of herbicides with improved efficacy against resistant weed species. Studies have shown promising results in field trials where derivatives of this compound exhibited enhanced herbicidal activity.

Synthetic Methodologies

The synthesis of this compound typically involves:

Reaction with Chlorosulfonic Acid

A common synthetic route involves reacting 2H-benzoxazin-3(4H)-one with chlorosulfonic acid under controlled temperatures to produce the sulfonyl chloride derivative. This method has been optimized for yield and purity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2H-benzoxazin-3(4H)-one + Chlorosulfonic acid | 0 - 10 °C | ~66% |

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study published in Tetrahedron explored the antimicrobial properties of synthesized benzoxazine derivatives based on this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for therapeutic use.

Case Study 2: Herbicide Efficacy

Field trials conducted by agricultural researchers demonstrated that formulations containing derivatives of this compound significantly reduced weed populations compared to conventional herbicides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5- vs. 6-Sulfonyl Chloride Derivatives

The positional isomer 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS: 31794-45-3) serves as the closest structural analog. Key differences include:

- Substituent Position : The sulfonyl chloride group at the 6-position (vs. 5-position) alters electronic distribution and steric accessibility, impacting reactivity in nucleophilic substitution reactions.

- Synthetic Utility : The 6-sulfonyl chloride derivative is commercially available (97% purity) and widely used in pharmaceutical intermediates, whereas the 5-isomer is less commonly reported, suggesting niche applications .

Other Sulfonyl Chloride Derivatives

Comparisons with unrelated sulfonyl chlorides highlight functional group-driven differences:

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS: 28485-18-9):

- Contains a pyrimidine ring instead of benzoxazine.

- Lower steric hindrance due to planar pyrimidine, enhancing reactivity in peptide coupling .

4-(Aminosulfonyl)benzenesulfonyl chloride (CAS: 46249-41-6): Features dual sulfonyl groups, increasing electrophilicity but reducing stability in aqueous conditions .

Pharmacological Relevance in Patent Literature

The patent N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide derivatives (Publication Date: 04/10/2019) emphasizes the importance of substitution patterns on the benzoxazine core. While the 7-yl acetamide derivative acts as a ROR-γ modulator for autoimmune diseases, the absence of sulfonyl chloride in this derivative underscores that electron-withdrawing groups at specific positions (e.g., 5 or 6) are critical for tuning biological activity vs. synthetic utility .

Preparation Methods

Synthesis via Sulfonation of Benzoxazine Derivatives

Method Overview:

This approach involves first synthesizing the benzoxazine core, followed by sulfonylation with chlorosulfonic acid to introduce the sulfonyl chloride functional group.

Preparation of Benzoxazine Core:

- The benzoxazine nucleus, specifically 2H-benzo[b]oxazin-3(4H)-one, is synthesized via cyclization of suitable precursors such as 2-aminophenol derivatives with formaldehyde or related compounds.

- For example, 2-aminophenol reacts with formaldehyde under acidic or basic conditions to form the oxazine ring.

Sulfonylation with Chlorosulfonic Acid:

- The benzoxazine core is dissolved in a suitable inert solvent, such as dichloromethane.

- Chlorosulfonic acid is added dropwise at low temperatures (0–10°C) to control the exothermic reaction.

- The reaction mixture is stirred for a specified period (e.g., 1–2 hours) to ensure complete sulfonylation at the desired position, typically at the 5-position of the benzoxazine ring.

-

- The reaction mixture is poured into ice-cold water to quench excess chlorosulfonic acid.

- Organic layers are separated, washed, dried over anhydrous sodium sulfate, and concentrated.

- The resulting sulfonyl chloride is purified via recrystallization or chromatography.

- The synthesis yields approximately 66% of the target compound, with characterization confirmed by NMR and mass spectrometry.

- The reaction conditions are optimized at low temperatures to prevent overreaction or decomposition.

Synthesis from 2H-Benzo[b]oxazin-3(4H)-one

Method Overview:

This route emphasizes the direct chlorosulfonation of 2H-benzo[b]oxazin-3(4H)-one, followed by conversion to the sulfonyl chloride.

Preparation of 2H-Benzo[b]oxazin-3(4H)-one:

- Synthesized via condensation of 2-aminophenol with formaldehyde or derivatives, with subsequent cyclization under reflux conditions.

- Recrystallized to obtain pure intermediate.

-

- The intermediate is cooled to 0°C.

- Sulfurochloridic acid (or chlorosulfonic acid) is added slowly.

- The mixture is stirred for about 1 hour, allowing sulfonylation at the 5-position of the ring.

-

- The mixture is poured onto ice, extracted with dichloromethane, washed, dried, and concentrated.

- The product is obtained as a white solid with a yield of around 66%.

- Temperature: 0–10°C during sulfonation.

- Solvent: Dichloromethane or chloroform.

- Reaction time: 1 hour.

Alternative Routes Using Derivative Intermediates

Method Overview:

Some research explores synthesizing benzoxazine derivatives with different substituents, then converting them into the sulfonyl chloride via sulfonation or chlorination, followed by purification.

- Synthesis of substituted benzoxazine derivatives via condensation reactions.

- Treatment with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

- Purification and characterization of the final sulfonyl chloride.

Data Table: Summary of Preparation Methods

Research Findings and Considerations

- Reaction Optimization: Low-temperature conditions (0–10°C) are critical to control the exothermic sulfonylation process and prevent side reactions.

- Yield Variability: Typical yields range from 66% to 70%, depending on the purity of starting materials and reaction conditions.

- Purification Techniques: Recrystallization from suitable solvents like ethanol or dichloromethane is effective for obtaining pure sulfonyl chloride.

- Safety Note: Chlorosulfonic acid and sulfuryl chloride are highly reactive and corrosive; proper handling and safety protocols are essential.

Q & A

Basic Questions

Q. What established synthetic methodologies are reported for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride?

- Methodological Answer: Synthesis typically involves cyclization of precursor intermediates followed by sulfonyl chloride introduction. For example:

- Cyclization Step : Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate cyclizes under Lawesson’s reagent to form a thiazole intermediate, analogous to methods for 1,3-thiazole sulfonyl chlorides .

- Oxidative Chlorination : Intermediate sulfides (e.g., benzyl 5-phenyl-1,3-thiazol-4-yl sulfide) are treated with chlorine gas or SOCl₂ to introduce the sulfonyl chloride group. Reaction conditions (temperature, solvent) must be tightly controlled to avoid decomposition .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzoxazine ring structure and sulfonyl chloride moiety. For example, sulfonyl chloride protons appear as deshielded signals due to electron-withdrawing effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures >97% purity, as required for biological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonyl chloride stability during synthesis?

- Methodological Answer:

- Temperature Control : Maintain intermediates at 0–6°C to prevent premature hydrolysis or decomposition .

- Moisture Avoidance : Use molecular sieves or drying tubes in reaction setups.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency while minimizing side reactions .

Q. How can researchers address discrepancies in reported yields for sulfonamide derivatization?

- Methodological Answer:

- Variable Identification : Compare reaction parameters (e.g., stoichiometry, solvent polarity, workup protocols) across studies. For example, prolonged stirring during sulfonamide formation may reduce yields due to byproduct accumulation .

- Reproducibility Protocol : Standardize reagents (e.g., use freshly distilled SOCl₂) and validate purity via HPLC before derivatization .

- Case Study : A study on 5-phenyl-1,3-thiazole-4-sulfonamides achieved 72% yield using DMF as a solvent, whereas THF resulted in 58% due to poorer sulfonyl chloride activation .

Q. What strategies are effective for evaluating the biological activity of sulfonyl chloride derivatives?

- Methodological Answer:

- In Vitro Screening : Test derivatives against cancer cell lines (e.g., NCI-60 panel) using MTT assays. For example, sulfonamides derived from 1,3-thiazole sulfonyl chlorides showed IC₅₀ values <10 µM in 60 cell lines .

- Structure-Activity Relationship (SAR) : Modify the benzoxazine core (e.g., substituents at position 5) to assess impact on potency.

- Mechanistic Studies : Use fluorescence polarization or SPR to evaluate binding to target proteins (e.g., carbonic anhydrase isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.